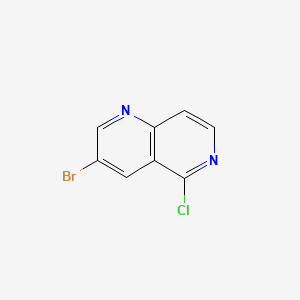

3-Bromo-5-chloro-1,6-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

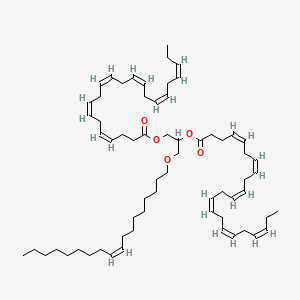

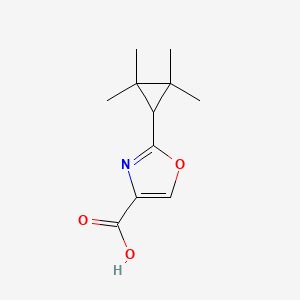

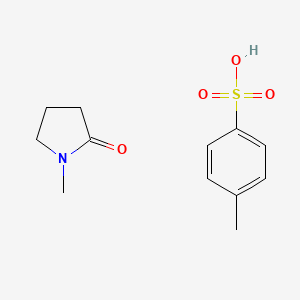

3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, which includes this compound, involves various strategies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis

The molecular structure of this compound consists of a fused system of two pyridine rings. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7 (12-4-5)1-2-11-8 (6)10/h1-4H .Chemical Reactions Analysis

The reactions of this compound involve not only the formation of 3,4-didehydro-1,6-naphthyridine but also simple addition-elimination (AE) .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 243.49 . It is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Biological Activity of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including structures related to 3-Bromo-5-chloro-1,6-naphthyridine, have been the focus of research due to their wide range of biological activities. These compounds have demonstrated potential in therapeutic and medicinal research, showcasing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these derivatives have shown promise in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The synthetic derivatives of this family also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. Their broad spectrum of activities establishes them as potent scaffolds in drug discovery and development (Madaan et al., 2015).

Additionally, 1,8-naphthyridine derivatives have been identified as having inhibitory activities against a variety of targets, including anti-HIV, αvβ3 antagonism (anti-osteoporotic), platelet aggregation, EGFR inhibition, protein kinase inhibition, and ionotropic properties. These activities further underline the chemical scaffold's versatility and potential in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).

Safety and Hazards

The safety information for 3-Bromo-5-chloro-1,6-naphthyridine indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P261, P280, P304, P305, P338, P340, P351 .

Mecanismo De Acción

Target of Action

1,6-naphthyridines, the class of compounds to which it belongs, are known to have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant effects .

Mode of Action

It’s known that 1,6-naphthyridines interact with their targets to exert their effects . More research is needed to elucidate the exact mechanism of interaction between 3-Bromo-5-chloro-1,6-naphthyridine and its targets.

Biochemical Pathways

Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways could be affected .

Result of Action

The broad range of pharmacological activities associated with 1,6-naphthyridines suggests that the compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIVRUOCTAGPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296965 |

Source

|

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-58-7 |

Source

|

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)